erythro-D-Phenylserine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythro-D-Phenylserine can be synthesized through various methods. One common approach involves the transaldolation of threonine and benzaldehyde using threonine transaldolase. This reaction is typically carried out under controlled conditions to ensure high diastereoselectivity . Another method involves the enzymatic synthesis using phenylserine deaminase, which catalyzes the deamination of D-threo-phenylserine to phenylpyruvate .
Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade reactions. These reactions involve the use of multiple enzymes to convert starting materials into the desired product with high efficiency and selectivity. For instance, a cascade reaction involving threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase has been used to produce this compound from benzoic acid .
Chemical Reactions Analysis
Types of Reactions: Erythro-D-Phenylserine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylpyruvate, while reduction can produce phenylalanine .
Scientific Research Applications
Erythro-D-Phenylserine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of erythro-D-Phenylserine involves its interaction with specific enzymes and receptors in the body. For instance, it can act as a substrate for phenylserine deaminase, leading to the production of phenylpyruvate . The compound’s effects are mediated through its interaction with molecular targets such as amino acid transporters and metabolic enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
- D-threo-Phenylserine
- L-threo-Phenylserine
- L-erythro-Phenylserine
Each of these compounds has distinct properties and applications, making them suitable for different scientific and industrial purposes .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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